N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Description
N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
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Biological Activity
N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a unique azetidine structure, which is characterized by a four-membered ring containing nitrogen. The specific arrangement of phenyl and pyrimidine groups contributes to its biological activity.
Molecular Formula: C19H22N4O
IUPAC Name: this compound
Research indicates that this compound functions primarily as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A plays a crucial role in the modulation of intracellular signaling pathways, particularly in the CNS. Inhibition of this enzyme can lead to increased levels of cyclic AMP and cyclic GMP, which are vital for neuronal signaling and plasticity.
1. CNS Disorders
Studies have shown that PDE10A inhibitors can be beneficial in treating conditions such as schizophrenia and Huntington's disease. The compound's ability to enhance dopaminergic signaling has been linked to improved cognitive functions and reduced symptoms associated with these disorders.
2. Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. These compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
CNS Disorders | Improved cognitive function | US Patent US9365562B2 |
Anticancer Activity | Induction of apoptosis in cancer cells | Medicinal Chemistry Research |
Research Insights
A study published in Medicinal Chemistry Research highlighted the synthesis of azetidine derivatives with potential anticancer activity, noting that these compounds could effectively inhibit tumor growth in vitro . Another research effort focused on the role of PDE10A inhibitors in enhancing dopaminergic neurotransmission, which is critical for alleviating symptoms of schizophrenia .
Properties
IUPAC Name |
N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16(17-8-4-2-5-9-17)25-22(27)19-13-26(14-19)21-12-20(23-15-24-21)18-10-6-3-7-11-18/h2-12,15-16,19H,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPKGRWXALORBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.